Stereochemical Confirmation by X-Ray Crystallography
The cis configuration of the (1R,3S)-3-pyrrol-1-ylindanamine scaffold, which is the direct synthetic precursor to the target compound, has been unequivocally established using single-crystal X-ray analysis and NOE NMR experiments [1]. Alternative diastereomers (1S,3R or trans) lack equivalent crystallographic validation in the context of this specific pyrrole-substituted indanamine series. For rasagiline itself, the (R)-enantiomer is 2500-fold more selective for MAO-B over MAO-A than the (S)-enantiomer [2], demonstrating that unconfirmed or incorrect stereochemistry in the indane scaffold can catastrophically alter biological activity.
| Evidence Dimension | Stereochemical configuration confirmation |
|---|---|
| Target Compound Data | (1R,3S) cis configuration confirmed by X-ray and NOE [1] |
| Comparator Or Baseline | Alternative diastereomers (1S,3R; trans) lacking equivalent crystallographic confirmation |
| Quantified Difference | Not directly quantified for this specific compound; class-level enantiomeric selectivity difference for rasagiline: (R) vs (S) = 2500-fold MAO-B selectivity [2] |
| Conditions | X-ray crystallography and NOE experiments on synthetic intermediates [1]; recombinant human MAO-A and MAO-B enzyme assays [2] |
Why This Matters
Procurement of a stereochemically unconfirmed or incorrect diastereomer risks producing final N-propargyl derivatives with unpredictable or absent MAO-B inhibitory activity.
- [1] Guillon J, et al. Synthesis and initial results for MAO-B inhibition by new N-propargyl-3-pyrrol-1-ylindanamine derivatives, analogues of rasagiline. J Enzyme Inhib Med Chem. 2003 Apr;18(2):147-53. doi: 10.1080/1475636032000069800. PMID: 12943198. View Source
- [2] Youdim MB, et al. Inactivation of purified human recombinant monoamine oxidases A and B by rasagiline and its analogues. J Med Chem. 2001;44(17):2761-2770. View Source
